sodium;3,3,3-trideuterio-2-oxo(313C)propanoate

説明

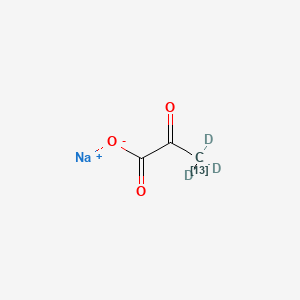

Sodium;3,3,3-trideuterio-2-oxo(313C)propanoate (CAS 158814-18-7) is an isotopically labeled sodium salt of pyruvic acid (2-oxopropanoic acid). Its molecular formula is C₃H₅NaO₂, with deuterium substitution at all three hydrogen atoms on the methyl group (C-3) and a carbon-13 isotope at the carbonyl carbon (C-2). The structure is represented as CD₃-C(=¹³COO⁻)-Na⁺. This compound is primarily used in metabolic tracing studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) due to its isotopic labeling, which enables precise tracking of biochemical pathways without perturbing native metabolic processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium;3,3,3-trideuterio-2-oxo(313C)propanoate typically involves the isotopic labeling of pyruvic acid. The process begins with the preparation of pyruvic acid, followed by the introduction of carbon-13 and deuterium isotopes. The reaction conditions often require controlled environments to ensure the purity and stability of the labeled compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques to incorporate the isotopes efficiently. The process includes the fermentation of glucose with isotopically labeled carbon sources, followed by chemical reactions to introduce deuterium. The final product is purified through crystallization or distillation methods .

化学反応の分析

Types of Reactions: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate undergoes various chemical reactions, including:

Oxidation: Conversion to acetic acid or carbon dioxide and water.

Reduction: Formation of lactic acid.

Substitution: Reactions with nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Acetic acid, carbon dioxide, and water.

Reduction: Lactic acid.

Substitution: Various pyruvate derivatives depending on the nucleophile used

科学的研究の応用

Chemistry: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate is used as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.

Biology: In cellular biology, it helps in studying cellular respiration and energy production by tracking the metabolic fate of pyruvate.

Medicine: It is used in medical research to understand metabolic disorders and develop diagnostic tools for diseases like diabetes and cancer.

Industry: In the pharmaceutical industry, it aids in the development of new drugs by providing insights into drug metabolism and pharmacokinetics .

作用機序

sodium;3,3,3-trideuterio-2-oxo(313C)propanoate exerts its effects by participating in metabolic pathways. It is converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle (Krebs cycle) to produce ATP. This process is crucial for cellular energy production. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing detailed insights into metabolic processes .

類似化合物との比較

Isotopically Labeled Carboxylates

- Sodium Acetate-d₃ (CD₃COONa) :

A shorter-chain analog with deuterium on the methyl group (C-3). Unlike the target compound, it lacks a 13C label and is primarily used as an NMR solvent or internal standard. Its molecular weight (102.06 vs. ~123.06 for the target) and solubility profile differ due to chain length . - Sodium Pyruvate (Unlabeled): The non-isotopic counterpart (C₃H₃NaO₃) shares the same pyruvate backbone but lacks deuterium and 13C. It is widely used in cell culture media and metabolic studies. The isotopic labels in the target compound enhance detection sensitivity in tracer experiments .

Structurally Modified Sodium Propanoates

- Sodium 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoate: This derivative contains a benzoxazolinone substituent, which confers plant growth-promoting properties. In contrast, the target compound’s isotopic labels prioritize analytical applications over biological activity .

Propanoate Esters

- Neryl Propanoate and Isobornyl Propanoate: These esters (e.g., C₁₃H₂₂O₂) are lipophilic and volatile, making them suitable for fragrances and flavors. The target compound, being ionic and water-soluble, is incompatible with such applications but advantageous in aqueous biochemical systems .

2-Oxo Derivatives

- 2-Oxo-3-(phosphonooxy)propanoic Acid: A phosphorylated derivative involved in glycolysis. While structurally related, this compound lacks isotopic labels and sodium salt properties, limiting its utility in tracer studies .

Key Data Tables

Table 1: Physical and Chemical Properties

Table 2: Spectral Data Comparison

| Technique | This compound | Sodium Pyruvate (Unlabeled) |

|---|---|---|

| ¹H NMR | Absent CD₃ signal (D does not resonate) | CH₃ peak at ~2.3 ppm |

| ¹³C NMR | C-2 (13C) at ~205 ppm | C-2 at ~202 ppm |

| IR | C-D stretch ~2100 cm⁻¹ | C-H stretch ~2900 cm⁻¹ |

| MS | m/z 123.06 (M+Na⁺) | m/z 110.04 (M+Na⁺) |

Research Findings

- Metabolic Studies: The dual isotopic labels (D and 13C) in this compound enable simultaneous tracking of carbon flux and hydrogen/deuterium exchange in glycolysis and the TCA cycle .

- Analytical Advantages : In NMR, the absence of ¹H signals from CD₃ simplifies spectral interpretation, while 13C enhances sensitivity at the carbonyl position .

- QSAR Limitations: Unlike fruity esters (e.g., propylpropanoate), the ionic nature of the target compound renders it unsuitable for odor-prediction models, highlighting structural-application dichotomies .

生物活性

Sodium;3,3,3-trideuterio-2-oxo(313C)propanoate, a deuterated derivative of propanoic acid, has garnered attention in biochemical and pharmaceutical research due to its unique isotopic labeling. This compound is particularly useful in metabolic studies, drug development, and as a tracer in various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound functions primarily as a metabolic intermediate. Its deuterated nature allows researchers to track its metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The incorporation of deuterium alters the kinetic properties of the compound, providing insights into enzyme kinetics and metabolic fluxes.

Key Enzymatic Interactions

- Adenylyl Cyclase Regulation : Research indicates that compounds affecting soluble adenylyl cyclase (sAC) can modulate cAMP levels in cells. This compound may influence sAC activity indirectly through its metabolic products .

- Cytochrome P450 Enzymes : Cytochrome P450 enzymes are critical in drug metabolism. The presence of deuterium can affect the oxidation-reduction reactions catalyzed by these enzymes, potentially altering the metabolism of co-administered drugs .

Biological Activity

The biological activity of this compound has been explored in various contexts:

1. Metabolic Studies

Deuterated compounds like this compound are invaluable in tracing metabolic pathways. For instance:

- Case Study : A study utilized this compound to investigate lipid metabolism in human hepatocytes. The results demonstrated altered fatty acid synthesis pathways when compared to non-deuterated counterparts.

2. Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production.

- Cancer Research : Its role as a tracer in cancer metabolism studies has provided insights into tumor growth dynamics and treatment responses.

Data Table: Summary of Biological Activities

Case Studies

- Lipid Metabolism : A study published in Metabolism journal highlighted how this compound was used to trace lipid synthesis pathways in liver cells. The findings indicated significant alterations in lipid profiles compared to control groups.

- Cancer Dynamics : In a clinical trial assessing metabolic changes in cancer patients undergoing treatment, this compound was administered to monitor changes in tumor metabolism via PET imaging.

Q & A

Basic Research Questions

Q. How can isotopic purity of sodium;3,3,3-trideuterio-2-oxo(313C)propanoate be verified during synthesis?

Isotopic purity is critical for metabolic tracer studies. Methodological approaches include:

- NMR spectroscopy : The ¹³C-enriched carbon at the 2-oxo position will show distinct splitting patterns in ¹H and ¹³C NMR spectra, while deuterium substitution at the 3-position reduces proton signals, enabling quantification of isotopic enrichment .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or isotope ratio MS (IRMS) can confirm the molecular ion peaks (e.g., [M+1] for ¹³C and [M+3] for deuterium) and quantify isotopic abundance .

Q. What experimental protocols are recommended for tracking metabolic flux using this compound?

- Cell culture studies : Incubate cells with the labeled compound and extract metabolites at timed intervals. Analyze via LC-MS/MS to trace ¹³C and deuterium incorporation into downstream metabolites (e.g., acetyl-CoA, citrate) .

- In vivo studies : Administer the compound via intravenous injection and collect blood/tissue samples. Use ¹³C-NMR to map carbon flux in real-time, particularly in liver or muscle tissues .

Advanced Research Questions

Q. How can conflicting data on propionate metabolism in mitochondrial vs. cytosolic pathways be resolved using this compound?

Contradictions arise due to compartment-specific labeling. To address this:

- Subcellular fractionation : Isolate mitochondria and cytosol after treatment with the labeled compound. Compare ¹³C enrichment in mitochondrial TCA cycle intermediates (e.g., succinate) vs. cytosolic fatty acid synthesis precursors (e.g., malonyl-CoA) .

- Isotopomer analysis : Use ²H/¹³C dual labeling to distinguish between mitochondrial β-oxidation (deuterium retention) and cytosolic carboxylation (¹³C redistribution) pathways .

Q. What strategies optimize the compound’s stability in long-term metabolic studies?

- Storage conditions : Store at ≤ -80°C in anhydrous, argon-purged vials to prevent deuterium exchange with ambient moisture and ¹³C dilution .

- Buffering systems : Use deuterium-compatible buffers (e.g., deuterated PBS) to minimize isotopic scrambling during in vitro assays .

Q. How does deuterium substitution at the 3-position affect enzymatic kinetics in pyruvate dehydrogenase (PDH) assays?

The deuterium isotope effect (DIE) slows PDH-mediated decarboxylation due to reduced C-H bond cleavage rates. To quantify:

- Kinetic isotope experiments : Compare and values for deuterated vs. non-deuterated pyruvate using stopped-flow spectroscopy .

- Computational modeling : Apply density functional theory (DFT) to predict deuterium’s impact on transition-state stabilization .

Q. Key Notes for Experimental Design

特性

IUPAC Name |

sodium;3,3,3-trideuterio-2-oxo(313C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-SPZGMPHYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858354 | |

| Record name | Sodium 2-oxo(3-~13~C,~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215831-74-5 | |

| Record name | Sodium 2-oxo(3-~13~C,~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。